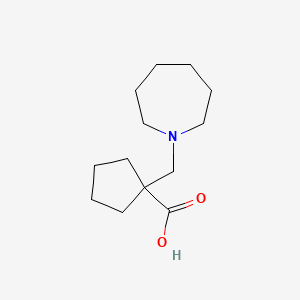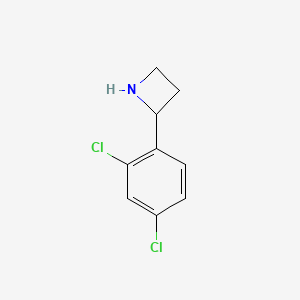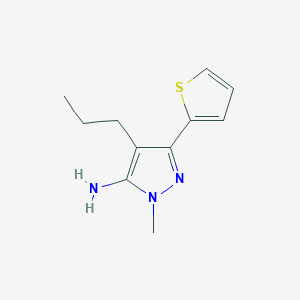
1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group, a propyl group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones or their equivalents.
Substitution Reactions: Introducing the thiophene ring through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic Processes: Using catalysts to improve reaction efficiency.
Green Chemistry Approaches: Minimizing waste and using environmentally friendly solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or sulfoxides.
Reduction: Reduction of the thiophene ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution on the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents for cross-coupling.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine: Lacks the propyl group.
4-Propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine: Lacks the methyl group.
1-Methyl-4-propyl-1h-pyrazol-5-amine: Lacks the thiophene ring.
Uniqueness
The unique combination of substituents in 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H15N3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
2-methyl-4-propyl-5-thiophen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-3-5-8-10(9-6-4-7-15-9)13-14(2)11(8)12/h4,6-7H,3,5,12H2,1-2H3 |
InChI-Schlüssel |
SESGNFPISKPOCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N(N=C1C2=CC=CS2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




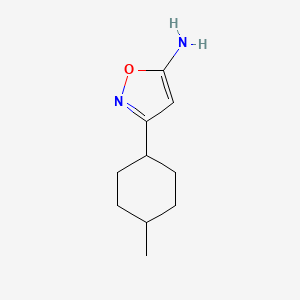
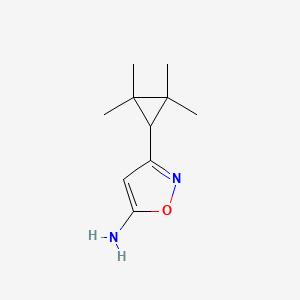

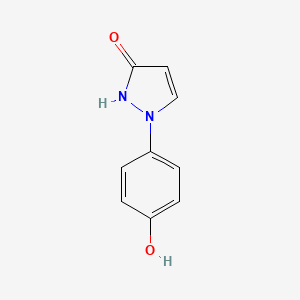
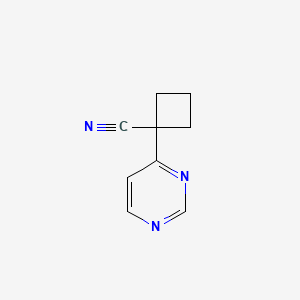
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)

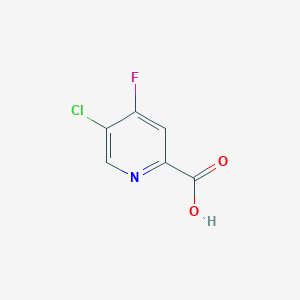
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)
